

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine

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Compound of Interest		
Compound Name:	Brilaroxazine	
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**Brilaroxazine** (developmental code name: RP5063), an investigational atypical antipsychotic, is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of various neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key experimental data for researchers, scientists, and drug development professionals.

#### **Chemical Structure**

**Brilaroxazine**, also known as oxaripiprazole, is a third-generation antipsychotic and a dopamine-serotonin system modulator.[1] Its chemical structure is closely related to aripiprazole, with the key difference being the substitution of a methylene group in aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring system.[1] This modification in the molecule's secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.[1]

IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one[1][2]

Chemical Formula: C22H25Cl2N3O3

Molecular Weight: 450.36 g⋅mol<sup>-1</sup>

### Synthesis of Brilaroxazine

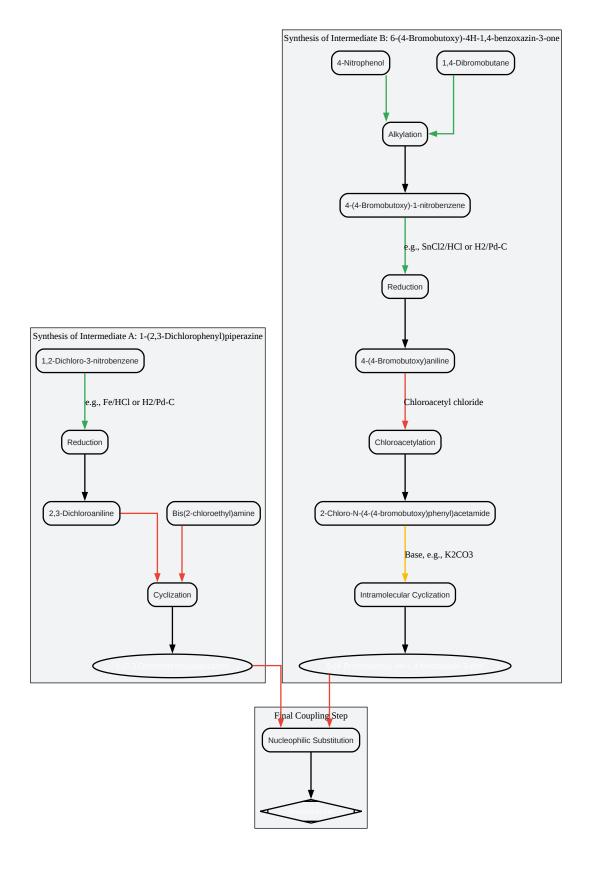


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The synthesis of **Brilaroxazine** involves a multi-step process that couples the 1-(2,3-dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one intermediate. The following is a representative synthetic workflow based on common methods for producing arylpiperazine derivatives.





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**Figure 1:** Plausible synthetic workflow for **Brilaroxazine**.



### **Pharmacodynamics and Receptor Binding Profile**

**Brilaroxazine** functions as a multimodal dopamine and serotonin modulator. It exhibits partial agonism at dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, as well as serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors. Conversely, it acts as an antagonist at serotonin 5-HT<sub>2n</sub>, 5-HT<sub>2n</sub>, 5-HT<sub>2n</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors.

The receptor binding affinities (Ki) of **Brilaroxazine** are summarized in the table below.



Receptor	Binding Affinity (Ki, nM)
Dopamine Receptors	
D <sub>2</sub> S	High Affinity
D <sub>2</sub> L	High Affinity
D <sub>3</sub>	High Affinity
D4.4	High Affinity
D <sub>1</sub>	Moderate Affinity
D <sub>5</sub>	Moderate Affinity
Serotonin Receptors	
5-HT <sub>1a</sub>	1.5
5-HT <sub>2a</sub>	2.5
5-HT <sub>2n</sub>	0.19
5-HT <sub>2n</sub>	Moderate Affinity
5-HT₃	Moderate Affinity
5-HT <sub>6</sub>	Moderate Affinity
5-HT <sub>7</sub>	2.7
Other Receptors/Transporters	
Serotonin Transporter (SERT)	Moderate Affinity
H1	Moderate Affinity
α <sub>4</sub> β <sub>2</sub> Nicotinic	Moderate Affinity
α <sub>1n</sub> Adrenergic	Moderate Affinity

Data sourced from MedchemExpress and Wikipedia.

# **Signaling Pathways**

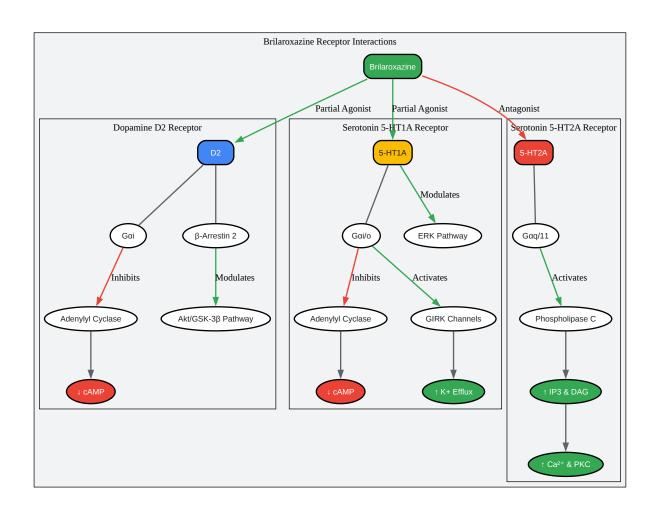






The therapeutic effects of **Brilaroxazine** are mediated through its modulation of key signaling pathways associated with its target receptors. The following diagram illustrates the primary signaling cascades influenced by **Brilaroxazine**.





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Figure 2: Key signaling pathways modulated by Brilaroxazine.



#### **Pharmacokinetics**

Brilaroxazine exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.

Pharmacokinetic Parameter	Value
Bioavailability	>80%
Protein Binding	>99%
Metabolism	Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)
Elimination Half-life	55 hours
Excretion	Predominantly through feces (53.3%) and urine (32.8%)

## **Clinical Efficacy and Safety**

**Brilaroxazine** has undergone Phase I, II, and III clinical trials for schizophrenia, demonstrating favorable efficacy and an improved side effect profile compared to existing antipsychotics.

#### Phase III RECOVER Trial (NCT05184335)

The pivotal Phase III RECOVER trial was a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.

Endpoint (at Week 4)	Brilaroxazine 50 mg	Placebo	p-value
Change in PANSS Total Score	-23.9	-13.8	<0.001

Data from the Phase III RECOVER trial.

### **Safety and Tolerability**



**Brilaroxazine** was well-tolerated in clinical trials, with low rates of treatment-emergent adverse events (TEAEs) and lower discontinuation rates than placebo.

Adverse Event Profile (Phase III RECOVER Trial)	Brilaroxazine 15 mg	Brilaroxazine 50 mg	Placebo
Overall TEAE Rate	34.5%	35.5%	30%
Discontinuation Rate	19%	16%	22%
Discontinuation due to Drug Side Effects	1%	0%	4%
Common TEAEs (>5%)	Headache (<6%), Somnolence (≤7.5%)	Headache (<6%), Somnolence (≤7.5%)	-

Data from the Phase III RECOVER trial.

# Experimental Protocols Phase III RECOVER Clinical Trial (NCT05184335)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of **Brilaroxazine** in subjects with an acute exacerbation of schizophrenia. This was followed by a 52-week open-label extension.
- Intervention:
  - Double-blind phase (28 days): Brilaroxazine 15 mg or 50 mg once daily, or placebo.
  - Open-label extension (52 weeks): Flexible doses of Brilaroxazine (15 mg, 30 mg, or 50 mg) once daily.
- Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome
   Scale (PANSS) total score at Day 28.
- Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.



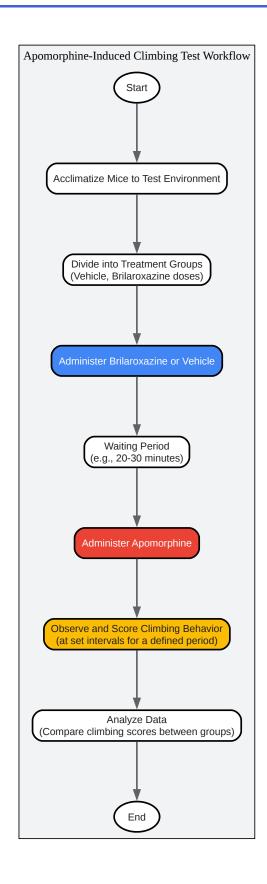
• Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or electroconvulsive therapy for schizophrenia within the past 5 years.

## Preclinical Behavioral Assessment: Apomorphine-Induced Climbing in Mice

This is a standard in vivo model used to screen for antipsychotic activity by assessing a compound's ability to antagonize dopamine agonist-induced behaviors.

- Objective: To evaluate the dopamine receptor blocking activity of a test compound.
- Procedure:
  - Mice are pre-treated with the test compound (e.g., Brilaroxazine at various doses) or vehicle.
  - After a specified time, apomorphine (a dopamine agonist) is administered to induce climbing behavior.
  - Climbing behavior is observed and scored at regular intervals. The scoring is typically based on the position of the mouse's paws on the cage walls (e.g., 0 for no paws on the cage, up to 4 for all four paws on the cage).
- Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound indicates potential antipsychotic efficacy.





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**Figure 3:** Experimental workflow for the apomorphine-induced climbing test.



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#### References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
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